molecular formula C6H4BrF3N2O B2356433 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine CAS No. 1361770-72-0

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine

Cat. No.: B2356433
CAS No.: 1361770-72-0
M. Wt: 257.01
InChI Key: IUBVIIHJCPSWEI-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a trifluoromethoxy group at the 6-position, and an amine group at the 2-position of the pyridine ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical reactivity and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(trifluoromethoxy)pyridin-2-amine typically involves multiple steps One common method starts with the bromination of a pyridine derivative to introduce the bromine atom at the desired positionThe reaction conditions often require the use of strong bases, such as sodium hydride or lithium diisopropylamide, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. The use of catalysts, such as palladium or copper, can also be employed to facilitate the reactions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are commonly used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce nitro, nitroso, or trifluoromethyl derivatives .

Scientific Research Applications

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the trifluoromethoxy group and the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile building block in organic synthesis and its effectiveness in various scientific research applications .

Properties

IUPAC Name

5-bromo-6-(trifluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c7-3-1-2-4(11)12-5(3)13-6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBVIIHJCPSWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361770-72-0
Record name 5-bromo-6-(trifluoromethoxy)pyridin-2-amine
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